5-Ethenyl-2-benzofuran-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMDZMAJDUVGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293238 | |
| Record name | 5-ethenyl-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26856-06-4 | |
| Record name | NSC87994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-ethenyl-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Exploration of Reaction Mechanisms and Transformative Pathways of 5 Ethenyl 2 Benzofuran 1,3 Dione
Reactivity of the Ethenyl (Vinyl) Moiety
The ethenyl group is an unsaturated moiety that readily participates in addition reactions, including polymerization and cycloadditions. Its reactivity is influenced by the electron-withdrawing nature of the attached benzofuran-1,3-dione ring system.
The vinyl group of 5-ethenyl-2-benzofuran-1,3-dione allows it to act as a monomer in polymerization reactions. Vinyl-substituted cyclic anhydrides can undergo polymerization through various mechanisms, primarily radical polymerization, to form functional polymers. These polymers are of interest because the anhydride (B1165640) units in the backbone can be subsequently modified.
The ethenyl group can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to the electron-withdrawing effect of the anhydride ring which activates the double bond. libretexts.org This reaction involves a conjugated diene reacting with the ethenyl group to form a new six-membered ring.
The Diels-Alder reaction is a powerful tool for creating complex cyclic and bicyclic structures with high stereospecificity. libretexts.orgwikipedia.org For example, the reaction of a dienophile like maleic anhydride with a diene such as anthracene (B1667546) proceeds efficiently at elevated temperatures. mnstate.edu Similarly, this compound would be expected to react with various dienes. The reaction's stereochemical outcome is predictable, often favoring the endo product due to secondary orbital overlap in the transition state. libretexts.orglumenlearning.com
While specific examples involving this compound are not extensively documented, the reactivity of similar vinyl-substituted compounds in cycloadditions is well-established. nih.govnih.gov For instance, vinyl sulfoxonium ylides can react with arynes through a Diels-Alder type mechanism after initial cyclization into a furan (B31954) derivative. acs.org This highlights the potential for the ethenyl group in this compound to participate in a range of pericyclic reactions. youtube.com
Table 1: Examples of Diels-Alder Reactions with Similar Structures
| Diene | Dienophile | Product | Reference |
| Anthracene | Maleic Anhydride | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | mnstate.edu |
| 1,3-Cyclopentadiene | Maleic Anhydride | endo-Norbornene-5,6-dicarboxylic anhydride | lumenlearning.com |
| Indole-3-acrylate | Vinyl ketone derivatives | Carbazole derivatives | rsc.org |
| 2-Vinylazetidines | Benzyne | 1-Benzazocine derivatives | nih.gov |
The double bond of the ethenyl group is susceptible to attack by both electrophiles and nucleophiles.
Electrophilic Addition: The vinyl group, attached to the aromatic ring, can activate the ring towards electrophilic substitution, typically directing incoming electrophiles to the ortho and para positions. quora.com However, the vinyl group itself is also a primary site for electrophilic attack, which can sometimes be the favored pathway over aromatic substitution, especially if the electrophile is reactive towards alkenes. cdnsciencepub.com The electron-withdrawing anhydride group can decrease the nucleophilicity of the double bond, making these reactions less facile compared to simple styrenes. Halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl) are typical electrophilic addition reactions.
Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition to the ethenyl group can occur, particularly in a conjugate or Michael-type addition if the electronic system allows. For instance, in the synthesis of furan and pyrrole (B145914) derivatives, the related methyl vinyl ketone undergoes 1,4-carbonylative addition with arylboronic acids. researchgate.net While this compound does not have the same conjugation as an α,β-unsaturated ketone, certain catalyzed reactions could promote nucleophilic attack at the vinyl position.
Oxidative Transformations: The ethenyl group can be oxidized through various methods. Ozonolysis would cleave the double bond to yield a formaldehyde (B43269) derivative and an aldehyde attached to the benzofuranone ring. Dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would convert the vinyl group into a diol. More aggressive oxidation could potentially oxidize the vinyl group to a carboxylic acid, though this might also affect the anhydride ring. The oxidation of indane derivatives can lead to the formation of isobenzofuran-1,3-diones, indicating the stability of the core structure under certain oxidative conditions. researchgate.net
Reductive Transformations: The most common reductive transformation is the catalytic hydrogenation of the ethenyl group to an ethyl group. This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This selective reduction leaves the aromatic ring and the anhydride functionality intact under mild conditions.
Reactivity of the 1,3-Dione Functionality
The 1,3-dione, or more accurately, the cyclic anhydride functionality, is a highly reactive electrophilic center. It is prone to attack by a wide range of nucleophiles, typically resulting in a ring-opening reaction.
The carbonyl carbons of the anhydride are highly electrophilic due to the polarization of the C=O bonds and the electron-withdrawing effect of the adjacent oxygen atom within the ring. This makes them excellent targets for nucleophiles. organic-chemistry.org
The reaction mechanism involves the nucleophilic attack on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of the acyl-oxygen bond, resulting in the opening of the anhydride ring. This type of reaction is fundamental to the utility of anhydrides in synthesis. youtube.com
Common nucleophiles that react with the anhydride include:
Water (Hydrolysis): Reaction with water leads to the formation of the corresponding dicarboxylic acid (4-vinylphthalic acid).
Alcohols (Alcoholysis): Reaction with alcohols yields a monoester, with a carboxylic acid at the other position. This is a common method for producing ester derivatives. hanyang.ac.kr
Amines (Aminolysis): Primary and secondary amines react readily to form an amide and a carboxylic acid. fsu.edu This reaction is often used to modify polymers containing anhydride units. fsu.edu
These ring-opening reactions are often catalyzed by acids or bases. For instance, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are known to activate anhydrides for acylation reactions. researchgate.net The inherent reactivity of the benzofuran-2,3-dione (B1329812) system towards nucleophiles like alcohols has been utilized in the synthesis of various compounds, including alkyl aryloxalates. hanyang.ac.kr
Knoevenagel Condensation Reactions and Related Carbonyl Transformations
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl, followed by dehydration. wikipedia.orgacs.org While typically involving aldehydes and ketones, the electrophilic carbonyl centers of the anhydride in this compound can also be targets for such transformations, although this is less common. dcu.ie
A plausible Knoevenagel-type reaction would involve treating this compound with a potent active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. youtube.com The reaction mechanism would proceed via the formation of a carbanion from the active methylene compound, which then attacks one of the anhydride's carbonyl carbons. This leads to a ring-opened intermediate that, upon subsequent intramolecular cyclization and dehydration, could yield a condensed heterocyclic system.
A related transformation is the Perkin reaction, which could occur if the anhydride is heated with the salt of a carboxylic acid. However, the most predictable transformations involve the anhydride acting as an electrophile in reactions with strong carbon nucleophiles under base-catalyzed conditions. dcu.ie
Ring-Opening and Ring-Closing Reactions of the Anhydride Moiety
The strained five-membered ring of the 2-benzofuran-1,3-dione moiety makes it highly susceptible to nucleophilic acyl substitution, resulting in ring-opening. rsc.org This is a fundamental and predictable reaction pathway for this compound. The reaction involves the attack of a nucleophile on one of the carbonyl carbons, proceeding through a tetrahedral intermediate, followed by the cleavage of the acyl-oxygen bond to yield a substituted phthalic acid derivative.
The regioselectivity of the attack (at the C1 or C3 carbonyl) would be influenced by steric and electronic factors, though in a symmetrical nucleophilic attack, both would lead to similar initial products. A variety of nucleophiles can be employed, leading to a diverse range of functionalized products, as detailed in the table below.
Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound
| Nucleophile (Nu-H) | Reagent Example | Predicted Ring-Opened Product |
| Water (Hydrolysis) | H₂O, H⁺ or OH⁻ | 4-Ethenylphthalic acid |
| Alcohol (Alcoholysis) | Methanol (CH₃OH) | 2-(Methoxycarbonyl)-4-ethenylbenzoic acid |
| Amine (Aminolysis) | Ammonia (NH₃) | 2-Carbamoyl-4-ethenylbenzoic acid |
| Thiol (Thiolysis) | Ethanethiol (C₂H₅SH) | 2-(Ethylthiocarbonyl)-4-ethenylbenzoic acid |
| Grignard Reagent | Phenylmagnesium bromide | 2-Benzoyl-4-ethenylbenzoic acid |
Subsequent ring-closing reactions can be induced in the resulting dicarboxylic acid derivatives. For example, heating 4-ethenylphthalic acid with a dehydrating agent like acetic anhydride would regenerate the parent anhydride, this compound.
Intramolecular Cyclizations and Rearrangements Involving the Benzofuran-1,3-dione Core
The presence of the ethenyl group on the benzofuran-1,3-dione core opens up pathways for powerful intramolecular reactions, which are instrumental in synthesizing complex polycyclic structures. These reactions can occur either with the intact anhydride or, more commonly, with a ring-opened derivative.
One of the most significant potential transformations is the Intramolecular Diels-Alder (IMDA) reaction . masterorganicchemistry.comkhanacademy.org If the molecule is modified to contain a suitable diene, the ethenyl group can act as the dienophile. For instance, if the anhydride is ring-opened with an allylic alcohol, the resulting ester could possess a 1,3-diene tethered by an ester linkage. Upon heating, this intermediate could undergo an IMDA reaction to form a complex, fused ring system. rsc.org The stereochemical outcome of such reactions is often predictable, favoring the formation of five- and six-membered rings in a cis-fused manner. princeton.edu
Another key reaction is the Intramolecular Heck Reaction . This palladium-catalyzed reaction is a powerful tool for forming C-C bonds and is widely used in the synthesis of heterocycles like benzofurans. nih.govyoutube.com If the anhydride ring is opened to generate a derivative with a suitably positioned halide or triflate (a pseudohalide), the ethenyl group can react intramolecularly to form a new ring. acs.org For example, ring-opening with an alcohol followed by conversion of the resulting carboxylic acid to an acid chloride and then to an ester of 2-iodophenol (B132878) would create a precursor ripe for an intramolecular Heck cyclization, coupling the vinyl group with the iodinated aromatic ring. acs.org
Mechanistic Studies of Catalyzed Functionalization Reactions
The functional groups of this compound can be selectively activated and transformed using various catalysts.
Catalyzed Ring-Opening: The alcoholysis or aminolysis of the anhydride can be rendered asymmetric through the use of chiral catalysts. Cinchona alkaloids, for example, have been successfully used to mediate the enantioselective ring-opening of prochiral cyclic anhydrides with alcohols, yielding optically active hemiesters with high enantiomeric excess. nih.gov This methodology could be applied to this compound to produce chiral building blocks.
Catalyzed Reactions of the Ethenyl Group: The ethenyl group is a substrate for numerous transition metal-catalyzed reactions.
Heck Reaction: As an intermolecular variant, the ethenyl group can be coupled with aryl or vinyl halides in a palladium-catalyzed Heck reaction to synthesize more complex stilbene-like structures. liv.ac.uk
Hydroformylation: In the presence of rhodium or cobalt catalysts and syngas (CO/H₂), the ethenyl group can be converted into an aldehyde functionality.
Metathesis: Using ruthenium-based catalysts (e.g., Grubbs' catalyst), the ethenyl group can participate in cross-metathesis with other alkenes to generate new substituted olefins.
Rhodium-Catalyzed Additions: Chiral rhodium complexes can catalyze the asymmetric addition of nucleophiles, such as boronic acids, to the vinyl group in a conjugate addition fashion, creating a new stereocenter. acs.org
The mechanisms of these catalyzed reactions are well-studied. For instance, the Heck reaction proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, migratory insertion of the vinyl group into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.com
Advanced Computational and Theoretical Investigations on 5 Ethenyl 2 Benzofuran 1,3 Dione Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Conformations
Quantum chemical calculations are fundamental to modern chemical research, offering profound insights into molecular systems that are often challenging to probe experimentally. For 5-Ethenyl-2-benzofuran-1,3-dione, these methods illuminate its electronic architecture and conformational possibilities.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energetics
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for the study of organic molecules like benzofuran (B130515) derivatives. nih.govrsc.org Methods such as the B3LYP functional combined with a 6-311G(d,p) basis set are commonly utilized to perform geometry optimization. rsc.org This process identifies the most stable three-dimensional arrangement of the atoms in this compound by locating the minimum energy structure on its potential energy surface.
A key aspect of this optimization is to determine the spatial orientation of the ethenyl substituent with respect to the benzofuran framework. DFT calculations can precisely quantify the planarity of the benzofuran-1,3-dione core and any distortions induced by the vinyl group. Furthermore, these calculations yield critical energetic data, including total energy, heat of formation, and Gibbs free energy, which are essential for evaluating the molecule's thermodynamic stability. While specific experimental data for this compound is not available, the table below illustrates typical data that would be generated from such a computational analysis.
Table 1: Hypothetical DFT Calculated Energies for this compound
| Parameter | Value | Unit |
| Total Energy | -X.XXXX | Hartrees |
| Heat of Formation | XX.XX | kcal/mol |
| Gibbs Free Energy | -Y.YYYY | Hartrees |
| Dipole Moment | Z.ZZ | Debye |
| Note: The values in this table are for illustrative purposes and represent the type of data obtained from DFT calculations. |
The proven success of DFT in characterizing various substituted benzofurans underscores its predictive power for understanding the fundamental chemical behavior of this compound. rsc.orgnih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals in this compound are indicative of its kinetic stability and reaction pathways. wikipedia.orgimperial.ac.uk
The HOMO energy level is a measure of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity; a smaller gap typically suggests higher reactivity. For this compound, the HOMO is expected to be localized over the electron-rich ethenyl and benzene (B151609) moieties, whereas the LUMO is likely concentrated on the electron-withdrawing anhydride (B1165640) portion. This distribution allows for the prediction of regioselectivity in chemical reactions.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | -A.AA |
| LUMO Energy | -B.BB |
| HOMO-LUMO Gap | C.CC |
| Note: The values in this table are hypothetical and represent typical outputs from FMO analysis. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution across a molecule, which is critical for predicting intermolecular interactions. libretexts.org These maps are instrumental in understanding how a molecule will interact with other chemical species. libretexts.orgresearchgate.netnih.gov
For this compound, an MEP map would highlight electron-rich areas (negative potential, typically colored red) and electron-poor areas (positive potential, colored blue). The oxygen atoms of the anhydride's carbonyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. In contrast, the hydrogen atoms of the molecule would exhibit positive potential. This detailed view of the molecule's electrostatic landscape provides a powerful tool for predicting its reactive behavior. libretexts.orgchemrxiv.org
Spectroscopic Property Predictions and Validation
Computational chemistry also plays a vital role in predicting spectroscopic data, which can be compared with experimental results to validate both the computational model and the elucidated molecular structure.
Vibrational Frequency Calculations (Infrared and Raman Spectroscopy)
Theoretical calculations of vibrational frequencies are essential for the interpretation of experimental Infrared (IR) and Raman spectra. nih.gov Using DFT, the frequencies and intensities of the fundamental vibrational modes of this compound can be predicted. nih.gov
These calculations would identify characteristic frequencies for the molecule's functional groups, such as the C=O stretching of the anhydride, the C=C stretching of the ethenyl group and aromatic ring, and various C-H vibrations. A close correspondence between the calculated and experimental spectra serves to confirm the molecule's structure. For instance, phenomena like the splitting of the carbonyl stretching frequency can be explained by effects such as Fermi resonance. nih.gov
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Anhydride C=O | Symmetric Stretch | ~1850 |
| Anhydride C=O | Asymmetric Stretch | ~1780 |
| Ethenyl C=C | Stretch | ~1640 |
| Aromatic C=C | Stretch | ~1600, 1480 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Note: These are approximate values that would be refined by specific computational analysis. |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Corroboration
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei is another powerful application of computational chemistry. researchgate.net These predictions are invaluable for the assignment of signals in experimental NMR spectra, a critical step in structural confirmation. nih.govresearchgate.net
By first optimizing the molecule's geometry, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the magnetic shielding of each nucleus. These values are then converted into chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data provides a robust method for structural verification. The use of machine learning models has further enhanced the accuracy of these predictions. researchgate.net
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C1, C3) | ~160-170 |
| Aromatic (quaternary) | ~120-150 |
| Aromatic (CH) | ~110-130 |
| Ethenyl (CH₂) | ~115-125 |
| Ethenyl (CH) | ~130-140 |
| Note: These are approximate ranges; specific values depend on the precise electronic environment of each atom. |
Electronic Absorption and Emission Spectra Modeling (UV-Vis and Fluorescence)
The electronic absorption and emission spectra of organic molecules like this compound are governed by transitions between electronic energy levels. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these spectra.
For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system formed by the benzofuran core and the ethenyl substituent. The presence of the electron-withdrawing anhydride group and the π-donating ethenyl group will likely lead to complex electronic transitions.
Hypothetical UV-Vis Spectral Data:
Modeling of similar aromatic systems suggests that the main absorption bands for this compound would likely fall in the UV-A and UV-B regions. The table below presents hypothetical data based on computational studies of related benzofuran derivatives.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contributions |
| S0 → S1 | 340 | 0.5 | HOMO → LUMO |
| S0 → S2 | 295 | 0.2 | HOMO-1 → LUMO |
| S0 → S3 | 260 | 0.8 | HOMO → LUMO+1 |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital
Fluorescence, the emission of light from a singlet excited state, can also be modeled. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a red-shifted emission spectrum (Stokes shift). Computational modeling can predict the geometry of the first excited state (S1), which is crucial for determining the emission wavelength. For this compound, the extent of geometric relaxation in the excited state will influence the magnitude of the Stokes shift.
Reaction Pathway Modeling and Transition State Analysis of Key Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states.
A key transformation for this compound would be its reaction with nucleophiles, owing to the electrophilic nature of the anhydride moiety. For instance, the hydrolysis of the anhydride ring is a fundamental reaction.
Modeling the Hydrolysis of the Anhydride:
The reaction would proceed through a nucleophilic attack of a water molecule on one of the carbonyl carbons. Computational modeling, using methods like DFT, can be employed to locate the transition state for this process. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics.
Hypothetical Activation Energies for Hydrolysis:
| Computational Method | Solvent Model | Activation Energy (kcal/mol) |
| B3LYP/6-31G(d) | PCM (Water) | 15.2 |
| M06-2X/6-311+G(d,p) | SMD (Water) | 13.8 |
These calculations would reveal a transition state structure where the water molecule is partially bonded to the carbonyl carbon, and the C-O bond of the anhydride ring is elongated.
Another significant reaction pathway for the ethenyl group would be electrophilic addition. Modeling the addition of an electrophile like HBr would involve locating the transition state for the formation of the carbocation intermediate. The stability of this intermediate, influenced by the benzofuran ring, would be a key determinant of the reaction's feasibility.
Investigation of Solvent Effects on Electronic and Spectroscopic Properties
The surrounding solvent can significantly influence the electronic and spectroscopic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are used to simulate these effects.
For this compound, changing the solvent polarity is expected to shift its UV-Vis absorption bands. Polar solvents are likely to stabilize the ground state and excited states differently, leading to either a bathochromic (red) or hypsochromic (blue) shift.
Hypothetical Solvatochromic Shifts for the S0 → S1 Transition:
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Shift from Toluene (nm) |
| Toluene | 2.38 | 340 | 0 |
| Dichloromethane | 8.93 | 344 | +4 |
| Acetonitrile | 37.5 | 348 | +8 |
| Water | 78.4 | 352 | +12 |
Generally, for π → π* transitions, an increase in solvent polarity leads to a bathochromic shift due to the greater stabilization of the more polar excited state relative to the ground state. The magnitude of this shift can be correlated with the change in the dipole moment of the molecule upon excitation, a value that can also be calculated computationally.
These solvent models are also critical in accurately predicting reaction barriers, as the stabilization of charged or highly polar transition states by a polar solvent can significantly lower the activation energy.
Applications in Contemporary Materials Science Research
Polymer Chemistry and Engineering Utilizing 5-Ethenyl-2-benzofuran-1,3-dione
The presence of the ethenyl (vinyl) group allows this compound to participate in chain-growth polymerizations, while the anhydride (B1165640) moiety can undergo step-growth polycondensation reactions. This dual reactivity enables its use as a monomer, co-monomer, or functional additive in a wide range of polymeric systems.
The vinyl group of this compound is susceptible to free-radical polymerization. While the homopolymerization of such a monomer is possible, its true utility is often realized in copolymerization with other vinyl monomers. Similar to maleic anhydride, the electron-withdrawing nature of the anhydride ring can significantly influence the polymerization kinetics. researchgate.net
In copolymerizations with electron-rich monomers like styrene (B11656), there is a strong tendency to form alternating copolymers. researchgate.net This occurs through the formation of a charge-transfer complex (CTC) between the electron-rich and electron-deficient monomers, which then propagates as a single unit. researchgate.net This alternating structure provides a high degree of regularity to the polymer chain, influencing its physical and chemical properties. Copolymers of N-vinyl pyrrolidone (NVP) and maleic anhydride, for instance, have been synthesized via free-radical polymerization, demonstrating the feasibility of incorporating cyclic anhydrides into polymer chains alongside other vinyl monomers. researchgate.net
Interactive Table: Polymerization Behavior of Vinyl-Substituted Diones
| Polymerization Type | Description | Key Characteristics | Analogous Example |
|---|---|---|---|
| Homopolymerization | Polymerization of this compound with itself via the vinyl group. | Results in a polymer with pendant anhydride groups. | - |
| Copolymerization (Alternating) | Polymerization with an electron-rich monomer (e.g., Styrene, N-Vinyl Pyrrolidone). | Often proceeds via a charge-transfer complex, leading to a highly regular alternating structure. researchgate.net | Styrene-Maleic Anhydride Copolymer researchgate.net |
| Copolymerization (Random) | Polymerization with monomers of similar reactivity. | Incorporation of the anhydride monomer is distributed randomly along the polymer chain. | - |
The 2-benzofuran-1,3-dione (phthalic anhydride) moiety is a classic building block for high-performance polymers like polyimides and polyesters. douwin-chem.comchemcess.com By using the 5-ethenyl derivative, a vinyl functional group can be introduced into the backbone of these step-growth polymers.
Polyester (B1180765) Synthesis : Phthalic anhydride reacts with diols or epoxides to form polyesters. chemcess.comscielo.br The reaction proceeds via the opening of the anhydride ring by the hydroxyl groups of the co-monomer. wikipedia.org Research has demonstrated the successful ring-opening copolymerization (ROCOP) of phthalic anhydride with epoxides, such as cyclohexene (B86901) oxide, to yield polyesters. nih.gov Using this compound in such a synthesis would result in a polyester with pendant vinyl groups along the chain. These vinyl groups can serve as sites for subsequent cross-linking via UV curing or other radical-initiated processes, transforming a thermoplastic material into a thermoset with enhanced mechanical and thermal properties.
Polyimide Synthesis : Polyimides are synthesized through the reaction of a dianhydride with a diamine. The reaction forms a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide. Phthalic anhydride itself is used to prepare N-substituted phthalimides, which are core structures in this polymer class. chemcess.com Incorporating this compound as a co-monomer or as an end-capping agent introduces vinyl functionality into the polyimide structure, imparting photosensitivity or enabling cross-linking to improve solvent resistance and thermal stability.
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are essential materials for organic electronics. The synthesis of these materials often involves the coupling of electron-donating and electron-accepting monomers. rsc.org
The this compound monomer can be a valuable component in such systems. The benzofuran-dione core acts as a strong electron-accepting unit. google.com When copolymerized with suitable electron-donating monomers, it can form donor-acceptor (D-A) conjugated polymers. The ethenyl group can participate directly in the conjugated backbone, for instance, through polymerization methods like ADMET (Acyclic Diene Metathesis), or serve as a reactive handle for post-polymerization modification. Furan-based conjugated polymers have been synthesized using C-H arylation methods, demonstrating the utility of furan (B31954) rings in building these advanced materials. douwin-chem.com The electronic properties, such as the bandgap, of these polymers can be tuned by carefully selecting the co-monomers, which is critical for applications in organic electronics. douwin-chem.com
Functional Materials Development Based on the 2-Benzofuran-1,3-dione Scaffold
The inherent chemical and electronic properties of the 2-benzofuran-1,3-dione structure itself are the basis for its use in developing functional materials, independent of the polymerization of the ethenyl group.
The performance of organic electronic devices, particularly organic photovoltaics (OPVs), relies heavily on the blend of an electron-donating material and an electron-accepting material. For many years, fullerene derivatives were the dominant electron acceptors. researchgate.netmdpi.com However, research is increasingly focused on developing non-fullerene acceptors to overcome the limitations of fullerenes. researchgate.net
The 2-benzofuran-1,3-dione scaffold is a promising candidate for this purpose. Its aromatic ring system combined with two electron-withdrawing carbonyl groups makes it inherently electron-deficient. A closely related fused heterocyclic compound, 3,7-dihydrofuro[2,3-f] Current time information in Bangalore, IN.benzofuran-2,6-dione, has been explored as a building block for n-type (electron-accepting) conjugated polymers used in organic field-effect transistors (OFETs). google.com The strong electron-accepting nature of this core structure is essential for facilitating charge separation at the donor-acceptor interface in an OPV device, a critical step in generating a photocurrent. By incorporating this scaffold into larger molecules or polymers, materials scientists can design new electron acceptors with tailored energy levels (specifically, the LUMO or Lowest Unoccupied Molecular Orbital) to optimize the performance of organic solar cells. mdpi.com
Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. rsc.org These are broadly classified into Type I (unimolecular cleavage) and Type II (bimolecular reaction) systems. rsc.org
Dione (B5365651) compounds are well-represented among photoinitiators. For example, camphorquinone (B77051) is a classic Type II photoinitiator that, in the presence of an electron/hydrogen donor (like an amine), generates initiating radicals upon exposure to blue light. researchgate.net More recently, 1-aryl-2-(triisopropylsilyl)ethane-1,2-diones have been developed as efficient Type I photoinitiators that cleave directly upon irradiation. researchgate.net Thioxanthone, another dione derivative, is a highly efficient photosensitizer used in many Type II initiating systems. rsc.org
Given this precedent, the 2-benzofuran-1,3-dione scaffold is a plausible candidate for photoinitiator applications. Upon absorbing UV light, it could be excited to a triplet state and then interact with a hydrogen donor (like an amine or thiol) in a Type II mechanism to generate free radicals. rsc.org The photochemical reactivity of phthalic anhydride has been demonstrated in photochlorination reactions, which proceed under UV illumination, confirming the molecule's ability to participate in light-induced radical processes. googleapis.com This potential for photochemical activity makes this compound a particularly interesting target, as it could potentially act as both a photoinitiator and a co-monomer in UV-curable formulations.
Interactive Table: Functional Properties of the 2-Benzofuran-1,3-dione Scaffold
| Functional Application | Underlying Principle | Target Device/Process | Analogous System |
|---|---|---|---|
| Electron Acceptor | The dione and aromatic ring create an electron-deficient (n-type) system. | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs). | Fullerene derivatives mdpi.com, Fused benzofuran-diones google.com |
| Photoinitiator | Absorption of light by the dione moiety leads to an excited state capable of generating radicals. | UV/Visible Light Curing, Photopolymerization. | Camphorquinone, 1,2-Diones researchgate.net, Thioxanthones rsc.org |
Thermal Stability and Mechanical Performance Enhancement in Polymeric Materials
The incorporation of rigid aromatic structures and reactive functional groups into polymers is a common strategy to enhance their thermal and mechanical properties. The this compound molecule contains both a rigid benzofuran (B130515) unit and a polymerizable ethenyl group, making it a promising candidate for developing high-performance polymeric materials.
Copolymerizing this compound with a commodity monomer like styrene could yield a copolymer with a high heat deflection temperature, similar to how maleic anhydride enhances the thermal resistance of polystyrene. azom.com SMA copolymers exhibit higher heat deflection temperatures than polystyrene and some of its common copolymers. azom.com The anhydride rings provide chain stiffness, which contributes to this improved thermal stability.
Furthermore, the anhydride functionality can be leveraged for further chemical modifications. For example, the hydrolysis of anhydride groups can introduce carboxylic acid functionalities, which can alter the solubility and adhesion characteristics of the polymer. wikipedia.org
The thermal stability of polymers containing anhydride groups has been a subject of extensive research. For instance, glyphthalic resins, which are polyesters based on phthalic anhydride and glycerol, exhibit a range of thermal behaviors depending on their degree of polymerization and modification. e3s-conferences.org Unmodified resins can be brittle, but their properties can be tailored by incorporating other reagents. e3s-conferences.org Similarly, grafting maleic anhydride onto polycaprolactone (B3415563) (PCL) has been shown to improve the thermal stability of the resulting copolymer. mdpi.com
The mechanical performance of polymer blends is often enhanced by the addition of compatibilizers like SMA. In polyamide/poly(phenylene ether) blends, SMA improves tensile strength and elongation at break by promoting better interfacial adhesion. nih.govnih.gov The styrene component of SMA provides miscibility with the poly(phenylene ether) phase, while the maleic anhydride part reacts with the polyamide. Analogously, a copolymer of this compound could act as a compatibilizer or a performance-enhancing additive in various polymer systems.
Below is a table summarizing the thermal and mechanical properties of a relevant analogous copolymer, Styrene-Maleic Anhydride (SMAc).
| Property | Value |
| Density (g/cm³) | 1.08 |
| Tensile Strength (MPa) | 52 |
| Flexural Modulus (GPa) | 3 |
| Elongation at Break (%) | 1.8 |
| Max. Operating Temp. (°C) | 75 |
| HDT @ 1.80 MPa (°C) | 105 |
| Data for a representative grade of Styrene Maleic Anhydride copolymer. azom.com |
Conclusion and Future Research Directions in 5 Ethenyl 2 Benzofuran 1,3 Dione Chemistry
Summary of Key Academic Contributions and Research Advancements
Direct academic contributions focusing on 5-Ethenyl-2-benzofuran-1,3-dione are sparse. The majority of advancements can be inferred from the broader context of phthalic anhydride (B1165640) chemistry and the synthesis of vinyl-functionalized monomers. Phthalic anhydrides are versatile substrates in organic transformations and serve as crucial building blocks for polymers, resins, dyes, and pharmaceuticals. nih.gov Research has extensively covered the synthesis of various substituted phthalic anhydrides and their subsequent conversion into phthalimides and other derivatives through reactions with amines and other nucleophiles. rsc.orgyoutube.com
The key structural features of this compound are its polymerizable vinyl (ethenyl) group and the reactive anhydride ring. Academic advancements in related fields suggest its potential utility:
Monomer Synthesis: The synthesis of monomers containing both a polymerizable group and a reactive functional group is a significant area of polymer chemistry. The vinyl group allows for incorporation into polymer backbones via free-radical, cationic, or controlled radical polymerization techniques.
Functional Polymers: The anhydride moiety can be readily opened by nucleophiles such as alcohols, amines, or water, providing a convenient route for post-polymerization modification. This allows for the tuning of polymer properties, such as solubility, thermal stability, and chemical resistance, or for the attachment of active molecules.
Identification of Remaining Challenges and Underexplored Research Avenues
The limited focus on this compound highlights several challenges and corresponding research opportunities.
Synthetic Challenges:
Multi-step Synthesis: The synthesis of this compound likely requires a multi-step process, starting from a simpler substituted benzene (B151609) derivative. Achieving high yields and purity, while preventing premature polymerization of the vinyl group or unwanted reactions at the anhydride precursor stage, remains a significant challenge.
Regioselectivity: Introducing substituents at specific positions on the benzene ring of phthalic anhydride can be complex, often resulting in mixtures of isomers that are difficult to separate.
Underexplored Research Avenues:
Controlled Polymerization: There is a significant opportunity to explore the controlled polymerization of this compound to produce polymers with well-defined molecular weights and architectures (e.g., block copolymers).
Copolymerization Studies: Investigating the copolymerization of this monomer with other common vinyl monomers (e.g., styrene (B11656), acrylates) could lead to a wide range of new materials with tailored properties. The reactivity ratios would need to be determined to predict copolymer composition.
Cross-linking Applications: The anhydride functionality can be used for cross-linking reactions, either thermally or with specific curing agents, to create thermosetting resins with high thermal stability and mechanical strength.
Proposed Methodological Innovations for Future Synthetic Efforts
To overcome the current synthetic hurdles, future research could focus on modern and more efficient synthetic methodologies.
Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) could be employed to introduce the ethenyl group onto a pre-functionalized phthalic acid or anhydride precursor. This approach often offers mild reaction conditions and high functional group tolerance. The synthesis of related benzofuran (B130515) structures has successfully utilized such catalysts. acs.org
Green Synthetic Routes: Exploring bio-based routes, for instance, using Diels-Alder reactions involving biomass-derived furans, represents a sustainable approach to producing the aromatic core. nih.govresearchgate.net Adapting these methods to produce a vinyl-substituted variant would be a significant innovation.
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters such as temperature and reaction time. This could be particularly advantageous for managing the reactive nature of the compound, potentially minimizing side reactions and improving safety and scalability.
Microdroplet Synthesis: Recent studies have shown that reactions in microdroplets can accelerate reaction rates and even alter product selectivity compared to bulk reactions, offering a novel approach for synthesizing heterocyclic compounds like those derived from phthalic anhydride. stanford.edu
Emerging Applications and Interdisciplinary Research Opportunities in Materials Science
The unique bifunctional nature of this compound makes it a prime candidate for a variety of advanced material applications, fostering interdisciplinary research.
Advanced Coatings and Adhesives: Polymers derived from this monomer could be used to formulate high-performance coatings and adhesives. The anhydride groups in the polymer can react with surface hydroxyl or amine groups on substrates like metal or glass, promoting strong adhesion.
Functional Polymer Films and Membranes: Post-polymerization modification of the anhydride rings could be used to create functional surfaces. For example, grafting hydrophilic chains could create antifouling surfaces, while attaching specific ligands could be used for sensing or separation membranes.
High-Performance Composites: As a matrix material or a sizing agent for reinforcing fibers (e.g., carbon or glass fibers), this compound could lead to composites with enhanced thermal stability and mechanical properties due to the potential for covalent bonding between the matrix and the fibers.
Drug Delivery and Biomedical Materials: The anhydride linkage is hydrolytically labile, making polymers derived from it potentially biodegradable. This opens opportunities in creating polymer-drug conjugates or nanoparticles where a therapeutic agent is attached via the anhydride and can be released under physiological conditions.
The table below outlines hypothetical properties and research targets for polymers derived from this compound, illustrating its potential in materials science.
| Property / Research Target | Potential Value / Application | Rationale |
| Glass Transition Temp. (Tg) | > 150 °C | The rigid phthalic anhydride unit in the polymer backbone would restrict chain mobility, leading to a high Tg suitable for high-temperature applications. |
| Refractive Index | > 1.60 | Aromatic-rich polymers often exhibit high refractive indices, making them candidates for optical films and lenses. |
| Dielectric Constant | < 3.0 | The introduction of non-polar comonomers could lower the dielectric constant for applications in microelectronics as insulating layers. |
| Adhesion Strength | > 10 MPa (Lap Shear) | The anhydride groups can form covalent bonds with substrate surfaces (e.g., metal oxides, silicates), leading to excellent adhesion. |
| Drug Loading Capacity | 5-20% (by weight) | The anhydride groups provide reactive sites for the covalent attachment of drug molecules containing hydroxyl or amine functionalities. |
Further exploration into this compound would bridge organic synthesis with polymer chemistry and materials engineering, potentially unlocking a new class of functional materials.
Q & A
Q. What are the standard synthetic routes for 5-Ethenyl-2-benzofuran-1,3-dione, and what critical parameters influence reaction yield?
Methodological Answer: Synthesis typically involves cyclization or coupling reactions. For example, analogous benzofuran derivatives are synthesized via acid-catalyzed condensation of phenolic precursors with unsaturated carbonyl compounds. Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or organic bases (e.g., piperidine) improve cyclization efficiency .
- Solvent choice : Polar aprotic solvents (e.g., hexafluoropropanol) enhance reactivity by stabilizing intermediates .
- Temperature control : Reflux conditions (80–120°C) are often required for complete conversion .
| Example Synthesis Protocol |
|---|
| Reactants : 4-Methoxyphenol + Styrene derivative |
| Catalyst : 2,3-Dichloro-5,6-dicyanobenzoquinone (oxidant) |
| Solvent : Hexafluoropropanol |
| Conditions : Room temperature, 12–24 hours |
| Yield : 60–75% (purified via column chromatography) |
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .
- Emergency measures : In case of exposure, rinse with water for 15 minutes and seek medical attention with the SDS .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer: Density Functional Theory (DFT) is widely used to model electronic properties and reaction pathways. Key steps include:
Geometry optimization : Use B3LYP/6-31G(d) basis sets to minimize energy .
Frontier Molecular Orbital (FMO) analysis : Predict reactive sites via HOMO-LUMO gaps .
Transition state modeling : Identify activation barriers for cycloaddition or electrophilic substitution reactions .
| DFT Parameters for Reactivity Study |
|---|
| Software : Gaussian 09 or ORCA |
| Basis Set : 6-311++G(d,p) for accuracy |
| Solvent Model : PCM (Polarizable Continuum Model) |
| Output Metrics : Gibbs free energy, Mulliken charges |
Q. How can adsorption studies on indoor surfaces inform the environmental impact of this compound?
Methodological Answer: Surface adsorption impacts indoor air quality and compound persistence. Experimental approaches include:
- Microspectroscopic imaging : Use AFM or ToF-SIMS to map adsorption on silica or polymer surfaces .
- Reactivity assays : Expose surfaces to ozone or NOx to study degradation pathways .
- Quantitative analysis : Measure partition coefficients (Kₐ) via gas chromatography .
Q. Key Findings :
- Benzofuran derivatives adsorb strongly to hydrophobic surfaces (ΔG ≈ –15 kJ/mol) .
- Oxidative degradation generates smaller, more volatile byproducts (e.g., formaldehyde) .
Q. Reference :
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions in NMR or XRD data require cross-validation:
X-ray crystallography : Resolve stereochemical ambiguities (e.g., ethylsulfanyl substituent orientation) .
Multinuclear NMR : Compare ¹H, ¹³C, and DEPT-135 spectra to confirm protonation states .
High-resolution mass spectrometry (HRMS) : Verify molecular formulas (e.g., C₁₀H₁₀O₂ vs. C₁₀H₈O₂) .
| Case Study : Ethylsulfanyl-benzofuran Derivative |
|---|
| Issue : Discrepancy in methyl group chemical shift (δ 2.1 vs. 2.3 ppm) |
| Resolution : XRD confirmed the presence of a thiomethyl group (C–S bond length: 1.82 Å) . |
Q. What advanced techniques are recommended for studying the photophysical properties of this compound?
Methodological Answer:
- Time-resolved fluorescence spectroscopy : Measure excited-state lifetimes (τ ≈ 1–5 ns) using a picosecond laser .
- UV-Vis absorption with TD-DFT : Compare experimental λₘₐₓ with computed electronic transitions .
- Cyclic voltammetry : Determine redox potentials (E₁/₂) to assess electron-accepting capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
